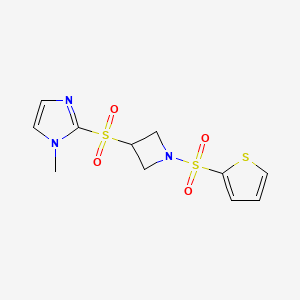

1-methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

Research has shown that compounds related to 1-methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Prajapati and Thakur (2014) focused on synthesizing novel azetidinones and testing their antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Prajapati & Thakur, 2014).

Carbonic Anhydrase Inhibition

Another study explored the use of arenesulfonyl-2-imidazolidinones, closely related to the chemical , as inhibitors of carbonic anhydrase, an enzyme important for pH regulation in humans. This research, conducted by Abdel-Aziz et al. (2015), demonstrated that these compounds exhibited micromolar inhibition constants against human isoforms of the enzyme, suggesting potential therapeutic applications (Abdel-Aziz et al., 2015).

Diazotransfer Reagent

Goddard-Borger and Stick (2007) discussed the synthesis of imidazole-1-sulfonyl azide hydrochloride, a compound structurally similar to the one . This reagent is useful in diazotransfer reactions, converting primary amines into azides and methylene substrates into diazo compounds, indicating its utility in organic synthesis (Goddard-Borger & Stick, 2007).

Synthesis of Novel Imidazoles

Rozentsveig et al. (2014) reported the synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines from 2-aminopyrimidines, indicating the chemical's role in the formation of complex heterocyclic compounds that could have various biological applications (Rozentsveig et al., 2014).

Antioxidant Activity

Talapuru et al. (2014) synthesized compounds linked to imidazoles and tested them for antioxidant activity. This research suggests that derivatives of the mentioned chemical could have potential as antioxidants (Talapuru et al., 2014).

Propriétés

IUPAC Name |

1-methyl-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4S3/c1-13-5-4-12-11(13)20(15,16)9-7-14(8-9)21(17,18)10-3-2-6-19-10/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSZQWWLNHDDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2863094.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B2863097.png)

![2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2863098.png)

![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2863101.png)

![8-benzyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863103.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2863105.png)

![4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2863108.png)

![5,7-dimethyl-9-(2-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2863113.png)